molecular formula C14H14O3 B14000823 3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid CAS No. 77872-11-8

3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid

Cat. No.: B14000823
CAS No.: 77872-11-8
M. Wt: 230.26 g/mol
InChI Key: MGWPJDNTEVFRHD-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid is a compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 3-(1-Benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzofuran ring system, combined with the but-3-enoic acid moiety, makes it a versatile compound for various scientific research applications .

Properties

CAS No.

77872-11-8

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-2,2-dimethylbut-3-enoic acid

InChI

InChI=1S/C14H14O3/c1-9(14(2,3)13(15)16)12-8-10-6-4-5-7-11(10)17-12/h4-8H,1H2,2-3H3,(H,15,16)

InChI Key

MGWPJDNTEVFRHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)C1=CC2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

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